molecular formula C9H10N2O4 B1273989 4-(Dimethylamino)-3-nitrobenzoic acid CAS No. 28096-56-2

4-(Dimethylamino)-3-nitrobenzoic acid

Cat. No. B1273989
CAS RN: 28096-56-2
M. Wt: 210.19 g/mol
InChI Key: ZXBMWJZLUDXEPS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrobenzoic acid is a compound that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. The compound features a nitro group and a dimethylamino group attached to a benzoic acid core, which allows it to participate in a range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of derivatives of 4-(dimethylamino)-3-nitrobenzoic acid has been explored in several studies. For instance, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids has been described as suitable reagents for coupling to polyethylene glycol derivatives, which can be used in liquid-phase peptide synthesis . Another study presents a facile synthesis of 2-[1-(dialkylamino)alkyl]-4H-3,1-benzoxazin-4-ones from 2-nitrobenzoic acids, which can be prepared from a simple four-step sequence and react with N,N-dialkyliminium iodides to give the desired products .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of dimethylammonium 4-nitrobenzoate, a charge transfer complex, was determined to be monoclinic with specific cell parameters . The dihedral angles of substituent groups in 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, have been measured, indicating the orientation of these groups relative to the phenyl moiety .

Chemical Reactions Analysis

The chemical reactivity of 4-(dimethylamino)-3-nitrobenzoic acid derivatives has been explored in the context of their potential biological activity. For example, the nitro and amino substitution in the D-ring of certain naphthyridinones, which are structurally related to 4-(dimethylamino)-3-nitrobenzoic acid, has been shown to affect topoisomerase-I targeting activity and cytotoxicity . Additionally, the color effects observed with nitrobenzyl esters of dimethylaminobenzoic acids suggest electron donor-acceptor interactions within the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-(dimethylamino)-3-nitrobenzoic acid have been characterized through various studies. The thermal stability of dimethylammonium 4-nitrobenzoate was found to be stable up to 170°C . The compound's optical properties, such as UV-visible absorption and transmittance spectra, have also been reported . The color change observed during the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification is indicative of its chemical properties and potential for use as a visual aid in educational settings .

Scientific Research Applications

  • Influenza Virus Neuraminidase Inhibition : A study by Jedrzejas et al. (1995) investigated a molecule closely related to 4-(Dimethylamino)-3-nitrobenzoic acid, specifically 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid. This molecule was designed as an inhibitor for the influenza virus neuraminidase protein and displayed significant interaction with the target due to its structural features (Jedrzejas et al., 1995).

  • Crystallization of Organic Acid–Base Multicomponent Systems : Research conducted by Croitor et al. (2019) explored the role of 4-nitrobenzoic acid polymorphs in the crystallization process of dimethylethanolammonium 4-nitrobenzoate. This study provides insights into the time-dependent changes and solid-state transformations associated with these systems, highlighting the application of similar nitrobenzoic acid derivatives in crystal engineering (Croitor et al., 2019).

  • Complex Formation with Metal Salts : Zub et al. (2004) synthesized complexes that incorporate molecules of N,N-dimethylhydrazide of 4-nitrobenzoic acid. These molecules chelate metal atoms through specific atomic interactions, demonstrating the utility of 4-(Dimethylamino)-3-nitrobenzoic acid in coordination chemistry (Zub et al., 2004).

  • Synthesis of Carboxylic Esters and Lactones : Shiina et al. (2004) utilized a derivative of 4-(Dimethylamino)-3-nitrobenzoic acid, specifically 2-methyl-6-nitrobenzoic anhydride, for the synthesis of carboxylic esters and lactones. This method, promoted by basic catalysts like 4-(dimethylamino)pyridine, demonstrates the chemical versatility of nitrobenzoic acid derivatives in organic synthesis (Shiina et al., 2004).

  • Charge Transfer Complex Formation : Kumar et al. (2016) investigated the formation of a new organic charge transfer complex, dimethylammonium 4-nitrobenzoate. This study highlights the potential of 4-(Dimethylamino)-3-nitrobenzoic acid and its derivatives in the development of novel organic materials with specific optical and thermal properties (Kumar et al., 2016).

Safety And Hazards

The safety data sheet for 4-(Dimethylamino)-3-nitrobenzoic acid indicates that it may cause skin and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research on 4-(Dimethylamino)-3-nitrobenzoic acid could focus on its role in cancer development. Additionally, it could be used as a fluorescent probe to detect amino acids and peptides, and as a drug development tool to evaluate the efficacy and toxicity of new drugs .

properties

IUPAC Name

4-(dimethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBMWJZLUDXEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395017
Record name 4-(dimethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3-nitrobenzoic acid

CAS RN

28096-56-2
Record name 4-(Dimethylamino)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28096-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(dimethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitrobenzoic acid (1 g; 5.4 mmol) in EtOH (5 mL) was added dimethylamine (730 mg; 16.2 mmol). The resulting mixture was stirred at RT for 18 h and 4 h at 70° C. The reaction mixture was then partitioned between water (10 mL) and Et2O (15 mL), washed with Et2O (10 mL). The aqueous phase was acidified to pH ˜5 with AcOH and washed with Et2O (2×15 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to give the title compound as a yellow powder (1.02 g, 90%). 1H NMR (DMSO-d6, 300 MHz) δ 12.9 (bs, 1H), 8.24 (d, J=2 Hz, 1H), 7.92 (dd, J=8.9, 2 Hz, 1H), 7.20 (d, J=8.9 Hz, 1H), 2.92 (s, 6H). HPLC (Method A) Rt 2.44 min (purity: 97.2%).
Quantity
1 g
Type
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730 mg
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Quantity
5 mL
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Yield
90%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T KITAGAWA, T SHIMOZONO, T AIKAWA… - Chemical and …, 1981 - jstage.jst.go.jp
… 4-Dimethylamino~3~nitrobenzoic acid was prepared from 4-chloro-3-nitrobenzoic acid according to the method of Wang”) 3-Amin0-4-methoxybenzoic acid,11) 3-amino—4—…
Number of citations: 201 www.jstage.jst.go.jp
W Tadros, M Kamel - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Carboxy-2-nitrophenyltrimethylammonium salts are prepared by oxidation, etc., of 4-formyl-2-nitrophenyltrimethylammonium chloride. In these nitro-compounds decomposition with …
Number of citations: 2 pubs.rsc.org
JG Belton, M McInerney - Proceedings of the Royal Irish Academy. Section B …, 1970 - JSTOR
… reflux, a considerable amount of 4-dimethylamino-3-nitrobenzoic acid was formed as well as the … gave a high yield of 4-dimethylamino 3-nitrobenzoic acid. The difference in behaviour of …
Number of citations: 2 www.jstor.org
AJ Kesel - Current medicinal chemistry, 2005 - ingentaconnect.com
This contribution reviews the synthesis of a range of experimental drugs designed for and aiming at antiviral chemotherapy of severe acute respiratory syndrome (SARS) coronavirus (…
Number of citations: 44 www.ingentaconnect.com
T YosH1nA, H NISHIMURA - jlc.jst.go.jp
… 4-Dimethylamino-3-nitrobenzoic acid was prepared from 4-chloro-3-nitrobenzoic acid according to the method of Wang.1) 3-Amin0-4-methoxybenzoic acid,11) 3-amino-4-…
Number of citations: 0 jlc.jst.go.jp

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